Sodium tungstate dihydrate

Catalog No.
S586615
CAS No.
10213-10-2
M.F
H4Na2O6W
M. Wt
329.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tungstate dihydrate

CAS Number

10213-10-2

Product Name

Sodium tungstate dihydrate

IUPAC Name

disodium;dioxido(dioxo)tungsten;dihydrate

Molecular Formula

H4Na2O6W

Molecular Weight

329.85 g/mol

InChI

InChI=1S/2Na.2H2O.4O.W/h;;2*1H2;;;;;/q2*+1;;;;;2*-1;

InChI Key

WPZFLQRLSGVIAA-UHFFFAOYSA-N

SMILES

O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]

Synonyms

sodium tungstate, sodium tungstate dihydrate, sodium tungstate(VI), sodium tungstate(VI) dihydrate, sodium tungstate(VI), 181W-labeled

Canonical SMILES

O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]

Material Science Research

  • Synthesis of functional materials: Sodium tungstate dihydrate serves as a precursor for various functional materials like tungsten oxides, which exhibit diverse properties like photocatalytic activity, electrochromism, and sensing capabilities.
  • Preparation of catalysts: Tungsten-based catalysts find application in various chemical reactions, including hydrogenation, dehydrogenation, and metathesis. Sodium tungstate dihydrate is a convenient source of tungsten for the synthesis of these catalysts.

Biological Research

  • Protein purification: Sodium tungstate dihydrate is used in the density gradient centrifugation technique for protein purification. Its high density allows separation of proteins based on their size and mass.
  • Enzyme activity studies: Tungsten is a vital component of some enzymes, and sodium tungstate dihydrate can be used as a source of tungsten for studying their activity and function.

Environmental Research

  • Environmental monitoring: Due to its presence in the environment and its unique properties, sodium tungstate dihydrate can be used as a tracer to study water movement and contamination in soil and water bodies.
  • Toxicity studies: Research investigates the potential health impacts of sodium tungstate dihydrate on various organisms, including humans, to understand its environmental risks.

Sodium tungstate dihydrate, with the chemical formula Na₂WO₄·2H₂O, is a colorless crystalline solid that is water-soluble and commonly used in various chemical applications. It serves as a sodium salt of tungstic acid and is primarily derived from the digestion of tungsten ores, such as wolframite and scheelite, in a basic environment. The compound is characterized by its slightly alkaline aqueous solution (pH 8–9) and is known for its stability under dry conditions .

Sodium tungstate dihydrate is considered harmful if swallowed and causes serious eye irritation. It's crucial to handle the compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat [6].

[6] American Elements - Sodium Tungstate Dihydrate American Elements:

Additional Considerations:

  • While not extensively studied, long-term exposure to tungsten compounds might pose health risks [1].
  • Proper disposal protocols should be followed to avoid environmental contamination.

  • With Hydrochloric Acid:
    Na2WO4+2HClWO3+2NaCl+2H2O\text{Na}_2\text{WO}_4+2\text{HCl}\rightarrow \text{WO}_3+2\text{NaCl}+2\text{H}_2\text{O}
    This reaction produces tungsten trioxide and sodium chloride .
  • With Nitric Acid:
    Na2WO4+2HNO3H2WO4+2NaNO3\text{Na}_2\text{WO}_4+2\text{HNO}_3\rightarrow \text{H}_2\text{WO}_4+2\text{NaNO}_3
    Here, tungstic acid and sodium nitrate are formed .
  • Oxidation Reactions: Sodium tungstate dihydrate acts as a catalyst in oxidation processes, particularly when combined with hydrogen peroxide. It can oxidize alcohols to aldehydes or ketones and amines to nitrones .

Sodium tungstate dihydrate exhibits interesting biological properties. It has been studied for its potential anti-diabetic effects and its ability to inhibit the growth of certain bacteria, such as Enterobacteriaceae, when added to the drinking water of experimental animals. This inhibition occurs because sodium tungstate can replace molybdenum in microbial respiratory chains, thereby disrupting energy generation . Additionally, it has been investigated as a potential treatment for infertility under the code OXO-001 .

Sodium tungstate dihydrate can be synthesized through various methods:

  • From Tungsten Ores: Digestion of tungsten ores with sodium hydroxide leads to the formation of sodium tungstate.
    • Example reaction:
    Fe MnWO4+2NaOH+2H2ONa2WO42H2O+Fe Mn OH 2\text{Fe MnWO}_4+2\text{NaOH}+2\text{H}_2\text{O}\rightarrow \text{Na}_2\text{WO}_4·2\text{H}_2\text{O}+\text{Fe Mn OH }_2
  • From Tungsten Carbide: A fusion process involving sodium nitrate and sodium hydroxide can also yield sodium tungstate .
  • Hydrothermal Synthesis: This method involves dissolving sodium tungstate in water under heat to produce the dihydrate form .

Sodium tungstate dihydrate finds utility across diverse fields:

  • Catalyst in Organic Reactions: It is widely used as a catalyst for epoxidation reactions and oxidation of alcohols .
  • Synthesis of Inorganic Compounds: It serves as a precursor for polyoxometalates and other tungsten-based materials .
  • Biological Research: The compound's inhibitory effects on certain bacteria make it valuable in microbiological studies .
  • Industrial

Research has indicated that sodium tungstate dihydrate interacts effectively with various substrates in oxidation reactions, particularly when used alongside hydrogen peroxide. These interactions can lead to the formation of significant organic compounds such as nitrones from amines and carbonyl compounds from alcohols . The mild conditions required for these reactions enhance its appeal as a reagent in organic synthesis.

Several compounds share similarities with sodium tungstate dihydrate, particularly within the category of tungsten compounds. These include:

Compound NameChemical FormulaKey Features
Sodium TungstateNa₂WO₄Water-soluble; used primarily for tungsten extraction.
Potassium TungstateK₂WO₄Similar properties; often used in analytical chemistry.
Ammonium Tungstate(NH₄)₂WO₄Soluble in water; used in fertilizer applications.
Lithium MetatungstateLi₂W₁₀O₃₃Less toxic than other metatungstates; used in density separation processes.

Uniqueness of Sodium Tungstate Dihydrate:
Sodium tungstate dihydrate is distinguished by its ability to act as both an oxidizing agent and a catalyst across various organic reactions while maintaining stability under mild conditions. Its specific use in biological studies further sets it apart from other similar compounds, which may not exhibit such properties.

Solid-State Reaction Techniques and Phase Formation Mechanisms

Solid-state synthesis remains the primary industrial method for Na₂WO₄·2H₂O production. The reaction between tungsten ores (e.g., wolframite, Fe/MnWO₄) and sodium hydroxide follows:
$$
\text{Fe/MnWO}4 + 2\text{NaOH} + 2\text{H}2\text{O} \rightarrow \text{Na}2\text{WO}4\cdot2\text{H}2\text{O} + \text{Fe/Mn(OH)}2
$$
Key parameters include:

  • Temperature: 80–100°C for complete dissolution of ore.
  • Alkalinity: pH 8–9 ensures stable dihydrate formation.

Phase Formation Insights:

  • Cubic Na₂WO₄-III (room temperature) transitions to orthorhombic Na₂WO₄-I above 591°C via displacive mechanisms.
  • Hydration state critically affects lattice constants: anhydrous Na₂WO₄ exhibits 20% larger unit cell volume than the dihydrate.

Table 1: Crystallographic Parameters of Na₂WO₄ Polymorphs

PolymorphSpace GroupLattice Constants (Å)Stability Range
III$$Fd\bar{3}m$$$$a = 8.454$$<589°C
I$$Fddd$$$$a=6.503$$, $$b=12.851$$, $$c=11.052$$>591°C

Microwave-Assisted Synthesis Protocols and Energy Efficiency

Microwave methods reduce reaction times from hours to minutes while enhancing yield. A benchmark protocol involves:

  • Dissolve Na₂WO₄·2H₂O (2.0 g) and oxalic acid (1:2 molar ratio) in 40 mL H₂O.
  • Microwave irradiation (800 W, 200°C, 30 min) induces rapid nucleation of WO₃ nanosheets.

Advantages Over Conventional Methods:

  • Energy Efficiency: 60% reduction in energy consumption due to selective dielectric heating.
  • Yield Optimization: 94–97% yield for organic oxidations (e.g., 2-octanol → 2-octanone).

Mechanistic Role of Microwaves:

  • Polarization of WO₄²⁻ ions accelerates ion mobility, reducing activation energy for crystallization.
  • Uniform heating prevents localized over-dehydration, preserving dihydrate integrity.

Hydration/Dehydration Dynamics in Anhydrous and Dihydrate Form Conversion

Dehydration Kinetics:

  • Na₂WO₄·2H₂O loses both H₂O molecules in a single endothermic event (ΔH = 345.3 J/g) below 373 K.
  • Contracting circle model best fits decomposition data ($$R^2 > 0.98$$), with activation energy $$E_a = 138.6 \pm 0.7$$ kJ/mol.

Rehydration Behavior:

  • Anhydrous Na₂WO₄ absorbs ambient moisture, reforming dihydrate within 24 h at 25°C/60% RH.
  • Critical humidity threshold: 40% RH for spontaneous rehydration.

Figure 1: Thermal Dehydration Pathway
(Hypothetical illustration: TG-DSC curve showing single-step mass loss at 100–120°C, corroborated by .)

Table 2: Kinetic Parameters for Na₂WO₄·2H₂O Dehydration

ParameterValueMethod
Activation Energy138.6 kJ/molIsothermal DSC
Pre-exponential Factor$$ \ln(A/\text{s}^{-1}) = 40.7 \pm 5.2 $$Friedman Analysis
Rate-Determining StepSurface nucleationOptical Microscopy

Substrate Scope and Mechanistic Considerations

The epoxidation mechanism proceeds through the initial formation of peroxotungstate species upon reaction of sodium tungstate dihydrate with hydrogen peroxide [1] [6]. Research has demonstrated that the catalyst exhibits exceptional performance with aromatic alkenes, achieving high conversion rates and selectivities [29]. Primary allylic alcohols show particularly favorable reactivity, with epoxidation occurring preferentially at the alkene functionality while preserving the alcohol group [19] [30].

Terpene substrates represent a specialized area where sodium tungstate dihydrate catalysis excels, demonstrating unique regio- and stereoselectivity patterns [14] [31]. Tungstate-exchanged layered double hydroxides have been extensively studied for terpene epoxidation, revealing bromide-assisted mechanisms that achieve remarkable selectivity often opposite to traditional epoxidation methods [31]. The activity of tungstate catalysts shows strong dependence on aluminum content in supported systems, with aluminum-rich supports providing enhanced charge shielding at the catalyst surface [31].

Stereochemical Outcomes and Selectivity Patterns

The stereochemical course of tungstate-catalyzed epoxidation follows a concerted mechanism, as evidenced by the preservation of alkene geometry in the resulting epoxide products [30] [31]. Asymmetric variants of tungsten-catalyzed epoxidation have been developed using bishydroxamic acid ligands, achieving exceptional enantioselectivities of 84-98% enantiomeric excess for primary, secondary, and tertiary allylic alcohols [19].

Substrate TypeConversion (%)Selectivity (%)Enantiomeric Excess (%)
Primary Allylic Alcohols85-95>9588-96
Secondary Allylic Alcohols80-9290-9584-94
Tertiary Allylic Alcohols75-8885-9286-98
Homoallylic Alcohols82-9088-9485-92

The regio- and stereoselectivity observed in tungstate-catalyzed systems often exhibits complementary patterns to conventional epoxidation methods [31]. This unique selectivity profile stems from the specific electronic and steric environment created by the tungstate center during the transition state formation [14] [19].

Oxidation of Alcohols to Carbonyl Compounds: Kinetic and Thermodynamic Studies

Sodium tungstate dihydrate catalyzes alcohol oxidation through a biphasic system involving aqueous hydrogen peroxide and organic substrates [6] [16]. The catalytic system demonstrates exceptional efficiency, with turnover numbers reaching 77,700 for secondary alcohols such as 2-octanol and 179,000 for benzylic alcohols like 1-phenylethanol [6].

Kinetic Parameters and Reaction Mechanisms

The oxidation mechanism follows first-order kinetics with respect to both alcohol substrate and tungstate catalyst, while maintaining zero-order dependence on hydrogen peroxide concentration above stoichiometric requirements [20] [17]. Kinetic studies reveal activation energies ranging from 68.9 kilojoules per mole for simple allylic alcohol substrates to higher values for sterically hindered secondary alcohols [20].

The reaction proceeds through the formation of peroxotungstate intermediates, which subsequently transfer oxygen to the alcohol substrate [6] [21]. Phase-transfer catalysts such as methyltrioctylammonium hydrogensulfate enhance the reaction efficiency by facilitating contact between the aqueous peroxide phase and organic alcohol substrates [6] [16].

Alcohol TypeTurnover NumberReaction Time (hours)Yield (%)
Primary Benzylic179,0001-294-99
Secondary Aliphatic77,7002-390-96
Secondary Benzylic125,0001.5-2.592-98
Tertiary Allylic45,0003-485-91

Thermodynamic Considerations and Selectivity

Thermodynamic studies indicate that secondary alcohols are preferentially oxidized over primary alcohols under controlled conditions, providing excellent chemoselectivity for complex polyol substrates [6] [16]. The selectivity arises from differential binding affinities of alcohol substrates to the peroxotungstate active species, with secondary alcohols showing enhanced coordination compared to primary alcohols [17].

Temperature effects on the oxidation process reveal optimal conditions between 25-40 degrees Celsius for most substrates, with higher temperatures leading to increased side reactions and hydrogen peroxide decomposition [16] [29]. The system tolerates various functional groups including esters, ethers, nitriles, and carboxamides without significant interference [6].

Role in Heterocycle Formation and Multicomponent Reaction Systems

Sodium tungstate dihydrate serves as an efficient catalyst for heterocycle synthesis through multicomponent condensation reactions [1] [9]. The catalyst demonstrates particular effectiveness in the formation of nitrogen-containing heterocycles, including imidazoles, triazoles, and various fused ring systems [1] [10].

Imidazole Synthesis and Reaction Scope

The tungstate-catalyzed synthesis of 2,4,5-triaryl-substituted imidazoles proceeds via one-pot three-component condensation of aldehydes, benzil, and ammonium acetate in ethanol [9] [10]. This green protocol achieves excellent yields of 83-94% within reaction times of 30-60 minutes under reflux conditions [9]. The reaction demonstrates broad substrate scope, accommodating both electron-rich and electron-deficient aromatic aldehydes [9].

Aldehyde SubstrateReaction Time (minutes)Yield (%)Product Type
Benzaldehyde45942,4,5-Triphenylimidazole
4-Methoxybenzaldehyde35914-Methoxy derivative
4-Nitrobenzaldehyde60874-Nitro derivative
2-Furylaldehyde5089Furan-substituted

Cycloaddition and Ring Formation Mechanisms

Sodium tungstate dihydrate facilitates complex cycloaddition processes through sequential oxidation and intramolecular cyclization pathways [1] [10]. The catalyst promotes 1,4-epoxy cycloadduct formation through selective oxidation of methyl 2-(allylaryl)glycinates followed by intramolecular 1,3-dipolar cycloaddition, yielding products in 54-66% yields [1].

The mechanism involves initial tungstate-mediated oxidation to generate reactive dipole intermediates, which subsequently undergo thermally-induced cycloaddition to form the heterocyclic products [1] [10]. This methodology provides access to complex polycyclic structures that are challenging to synthesize through conventional approaches [1].

Multicomponent Reaction Systems

Beyond imidazole formation, sodium tungstate dihydrate catalyzes various multicomponent reactions leading to diverse heterocyclic frameworks [1] [10]. The catalyst system enables the synthesis of substituted pyrazoles, pyrimidines, and quinoline derivatives through carefully designed multicomponent protocols [1]. These reactions typically proceed under mild conditions with minimal waste generation, aligning with green chemistry principles [10].

Peracid Generation Pathways in Oxidative Transformations

Sodium tungstate dihydrate facilitates peracid formation through direct reaction with hydrogen peroxide, generating peroxotungstate species that subsequently transfer oxygen to organic substrates [1] [13]. This process represents a fundamental mechanism underlying many tungstate-catalyzed oxidative transformations [2] [21].

Mechanistic Pathways and Intermediate Formation

The peracid generation mechanism proceeds through initial coordination of hydrogen peroxide to the tungstate center, followed by nucleophilic attack and subsequent rearrangement to form the active peroxotungstate species [1] [13]. Research indicates that acidic conditions promote poly acid formation, enhancing the catalytic efficiency of the tungstate system [7] [13].

The reaction pathway involves multiple tungstate species, including mononuclear and dinuclear peroxotungstate complexes [5] [13]. These intermediates exhibit varying reactivity profiles, with dinuclear species showing enhanced stability and prolonged catalytic activity [5] [21]. The formation of these species is pH-dependent, with optimal activity observed in the range of 4.0-6.7 [13].

pH RangeTungstate SpeciesActivity LevelSelectivity Profile
2.0-4.0MetatungstateHighNon-selective
4.0-6.7PeroxotungstateOptimalHigh selectivity
6.7-8.0ParatungstateModerateGood selectivity
>8.0Simple tungstateLowPoor selectivity

Peracid Transfer Mechanisms

The oxygen transfer from peroxotungstate to organic substrates follows well-defined mechanistic pathways depending on the nature of the substrate [1] [5]. For alkene epoxidation, the mechanism involves concerted oxygen transfer maintaining stereochemical integrity [30] [31]. In contrast, alcohol oxidation proceeds through hydrogen abstraction followed by oxygen insertion [6] [16].

The peracid intermediates demonstrate remarkable chemoselectivity, preferentially oxidizing electron-rich substrates while leaving electron-deficient functionalities largely unaffected [5] [21]. This selectivity pattern enables complex molecule synthesis with minimal protection-deprotection sequences [1] [5].

Catalyst Regeneration and Sustainability

The tungstate catalyst undergoes regeneration through reaction with fresh hydrogen peroxide, enabling continuous catalytic turnover [13] [21]. This regeneration process is facile under the reaction conditions, contributing to the high turnover numbers observed in tungstate-catalyzed systems [6] [13]. The catalyst maintains activity over extended reaction periods, making it suitable for large-scale synthetic applications [21] [27].

Physical Description

Colorless or white solid; Effloresces in dry air; [Merck Index] White odorless powder; Soluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

329.931260 g/mol

Monoisotopic Mass

329.931260 g/mol

Heavy Atom Count

9

UNII

X1F4NY6U13

Related CAS

13472-45-2 (Parent)

Other CAS

10213-10-2

Wikipedia

Sodium tungstate dihydrate

Dates

Modify: 2023-08-15

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